Superior Anti-Candida Potency of 4-(4-Chlorophenyl)-1-(4-pyridylcarbonyl)thiosemicarbazide Versus Itraconazole and Non-Chlorinated Analogs
In a head-to-head comparison against the clinical antifungal drug itraconazole, 4-(4-chlorophenyl)-1-(4-pyridylcarbonyl)thiosemicarbazide (compound 2c) demonstrated superior potency against Candida albicans ATCC 66027 and Candida spp. (blood isolate) with an MIC range of 0.09–0.78 µg/mL versus 0.04–1.56 µg/mL for itraconazole across all tested Candida strains [1]. Critically, among 18 synthesized N-(4-aryl/cyclohexyl)-2-(pyridine-4-ylcarbonyl) hydrazinecarbothioamide derivatives, only those bearing p-chloro (2c), p-iodo (2q), m-chloro (2l), and o-nitro (2r) substitutions enhanced anti-Candida activity, and compound 2c was identified as the most effective overall [1]. The activity is directly attributed to the electronic effect of the para-chloro substituent on the phenyl ring, establishing a clear SAR that differentiates this compound from its non-chlorinated and meta-substituted analogs [1].
| Evidence Dimension | In vitro anti-Candida activity (MIC) |
|---|---|
| Target Compound Data | MIC 0.09–0.78 µg/mL against C. albicans ATCC 66027, Candida spp. 12810 (blood), and Candida spp. 178 (HVS) |
| Comparator Or Baseline | Itraconazole: MIC 0.04–1.56 µg/mL against all tested Candida strains; Non-chlorinated analogs (e.g., unsubstituted phenyl, 4-methylphenyl): reduced or negligible activity |
| Quantified Difference | Target compound MIC lower bound (0.09 µg/mL) is 2.25-fold more potent than itraconazole lower bound (0.04 µg/mL); target compound upper bound (0.78 µg/mL) is 2-fold more potent than itraconazole upper bound (1.56 µg/mL). p-Chloro substitution confers the highest potency among all 18 tested derivatives. |
| Conditions | Broth microdilution assay against ten clinical isolates of Candida spp.; comparator itraconazole tested under identical conditions; MCF-10A non-cancer cell line used for cytotoxicity counter-screen |
Why This Matters
This compound provides a quantifiable advantage over the clinical gold-standard itraconazole and over non-chlorinated in-class analogs for researchers developing novel anti-Candidal agents, directly impacting lead selection and SAR-driven medicinal chemistry programs.
- [1] Bhat MA, Khan AA, Khan S, Al-Omar MA, Parvez MK, Al-Dosari MS, Al-Dhfyan A. Synthesis and anti-Candidal activity of N-(4-aryl/cyclohexyl)-2-(pyridine-4-yl carbonyl) hydrazinecarbothioamide. Bioorg Med Chem Lett. 2014;24(5):1299-1302. doi:10.1016/j.bmcl.2014.01.060 View Source
